molecular formula C9H15NO4S2 B6978561 3-[(1-Methylcyclopropyl)sulfonylamino]thiolane-3-carboxylic acid

3-[(1-Methylcyclopropyl)sulfonylamino]thiolane-3-carboxylic acid

Cat. No.: B6978561
M. Wt: 265.4 g/mol
InChI Key: NZVYDRHDDUMQRZ-UHFFFAOYSA-N
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Description

3-[(1-Methylcyclopropyl)sulfonylamino]thiolane-3-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a thiolane ring, a sulfonylamino group, and a carboxylic acid functional group

Properties

IUPAC Name

3-[(1-methylcyclopropyl)sulfonylamino]thiolane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4S2/c1-8(2-3-8)16(13,14)10-9(7(11)12)4-5-15-6-9/h10H,2-6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZVYDRHDDUMQRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)S(=O)(=O)NC2(CCSC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-Methylcyclopropyl)sulfonylamino]thiolane-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiolane Ring: The thiolane ring can be synthesized through a cyclization reaction involving a suitable diene and a thiol compound under acidic conditions.

    Introduction of the Sulfonylamino Group: The sulfonylamino group is introduced via a sulfonylation reaction, where a sulfonyl chloride reacts with an amine in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and continuous flow reactors are often employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-[(1-Methylcyclopropyl)sulfonylamino]thiolane-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfonylamino group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alcohols (for esterification), amines (for amidation)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Esters, amides

Scientific Research Applications

3-[(1-Methylcyclopropyl)sulfonylamino]thiolane-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[(1-Methylcyclopropyl)sulfonylamino]thiolane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfonylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The thiolane ring may also interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(1-Methylcyclopropyl)sulfonylamino]thiolane-2-carboxylic acid
  • 3-[(1-Methylcyclopropyl)sulfonylamino]thiolane-4-carboxylic acid
  • 3-[(1-Methylcyclopropyl)sulfonylamino]pyrrolidine-3-carboxylic acid

Uniqueness

3-[(1-Methylcyclopropyl)sulfonylamino]thiolane-3-carboxylic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. Its thiolane ring structure differentiates it from similar compounds, providing unique steric and electronic properties that influence its interactions and applications.

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